Product packaging for 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine(Cat. No.:CAS No. 129303-82-8)

1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B2995232
CAS No.: 129303-82-8
M. Wt: 196.213
InChI Key: PFELYOBDSJCMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 129303-82-8) is a nitrogen-rich heterocyclic compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol. This fused bicyclic structure, which features a phenyl group attached to a [1,2,3]triazolo[4,5-c]pyridine core, serves as a privileged scaffold in medicinal chemistry and drug discovery . As part of the triazolopyridine family, this compound is a key synthetic intermediate for developing novel pharmacophores. The triazolopyridine motif is a fundamental building block in several established synthetic pharmacophores and is investigated for its broad-spectrum biological potential . Research into analogous 1,2,3-triazolo[4,5-b]pyridine and related structures has demonstrated significant antimicrobial activities against various Gram-positive bacterial strains, such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal properties . The versatility of this chemical framework also extends to other therapeutic areas, including anti-inflammatory, anticancer, and central nervous system (CNS) activities, making it a highly valuable template for constructing new bioactive molecules . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly for use in laboratory research settings. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B2995232 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 129303-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFELYOBDSJCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Via Phenyl Substituted Precursors

This strategy involves the initial synthesis of a 1-phenyl-1,2,3-triazole intermediate, which is then elaborated to form the fused pyridine (B92270) ring. This approach ensures the unambiguous placement of the phenyl group on the desired nitrogen atom of the triazole ring system.

Cycloaddition Reactions: A primary method for forming the 1-phenyl-1,2,3-triazole core is through the Huisgen 1,3-dipolar cycloaddition of phenylazide with a suitable alkyne. The resulting triazole can be functionalized with groups necessary for the subsequent pyridine ring annulation. For instance, the reaction between phenylazide and an alkyne bearing functional groups can yield a 1-phenyl-1,2,3-triazole ready for cyclization. nih.gov

Pyridine Ring Annulation: Starting from appropriately substituted 5-amino-1-phenyl-1,2,3-triazoles, the pyridine ring can be constructed through condensation and cyclization reactions. This method is well-documented for the synthesis of related isomers, such as 1,2,3-triazolo[4,5-b]pyridines. mdpi.com In this approach, the aminotriazole is reacted with a 1,3-dicarbonyl compound or its equivalent, which undergoes a cyclocondensation reaction to form the fused pyridine ring.

N Arylation of Themdpi.comnih.govwikipedia.orgtriazolo 4,5 C Pyridine Core

An alternative strategy involves the direct formation of the C-N bond between the N-1 atom of the pre-formed mdpi.comnih.govwikipedia.orgtriazolo[4,5-c]pyridine ring and a phenyl donor. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are powerful tools for N-arylation of nitrogen-containing heterocycles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.orglibretexts.org It involves the reaction of a nitrogen heterocycle with an aryl halide (e.g., iodobenzene, bromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com This method's broad substrate scope and tolerance for various functional groups make it a highly viable, though currently theoretical, route for the N-phenylation of triazolopyridines. researchgate.net

Catalyst SystemLigandBaseSolventTemperature (°C)Application Notes
Pd(OAc)₂Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos)Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Aprotic polar solvents (e.g., Toluene, Dioxane, THF)80-120Widely used for N-arylation of diverse heterocycles. Ligand and base choice are critical for optimal yield. wikipedia.orglibretexts.org
Pd₂(dba)₃Josiphos-type ligandsK₃PO₄Toluene100Effective for coupling with various aryl halides and triflates. wikipedia.org
Ni(dppp)Cl₂dpppK₃PO₄1,4-Dioxane120Nickel catalysis offers a more economical alternative to palladium for certain N-arylation reactions. researchgate.net

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for N-arylation. mdpi.comresearchgate.net The reaction typically requires harsher conditions than its palladium-catalyzed counterparts, often involving high temperatures. However, modern advancements have led to the development of ligand-assisted protocols that proceed under milder conditions. organic-chemistry.orgencyclopedia.pub This reaction would involve heating the mdpi.comnih.govwikipedia.orgtriazolo[4,5-c]pyridine with an aryl halide in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base. organic-chemistry.org Ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly improve reaction rates and yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Application Notes
CuI1,10-PhenanthrolineCs₂CO₃ / K₂CO₃DMF / Dioxane110-150A common system for the N-arylation of azoles. organic-chemistry.org
Cu₂OSalicylaldoximeK₂CO₃NMP120Effective for coupling aryl iodides with N-heterocycles.
Cu(OAc)₂Pyridine (B92270)-CH₂Cl₂Room Temp.Used for coupling with arylboronic acids under mild, aerobic conditions (Chan-Lam coupling). organic-chemistry.org

Reaction Mechanisms and Pathways Associated with 1 Phenyl 1h 1 2 3 Triazolo 4,5 C Pyridine Formation and Transformations

Mechanistic Investigations of Triazole and Pyridine (B92270) Ring Annulation

The construction of the wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine core involves the fusion of a triazole ring and a pyridine ring, a process known as annulation. The specific mechanism can vary significantly depending on the chosen synthetic strategy and starting materials.

One common approach involves the formation of the triazole ring onto a pre-existing pyridine scaffold. For instance, the diazotization of an aminopyridine precursor, followed by cyclization, is a fundamental pathway for creating the 1,2,3-triazole ring. researchgate.net The mechanism involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes an intramolecular cyclization to form the fused triazole system.

Alternatively, the pyridine ring can be constructed onto a pre-formed 1-phenyl-1H-1,2,3-triazole. Strategies for pyridine ring synthesis often involve condensation reactions. For example, methodologies analogous to the synthesis of pyrazolo[3,4-b]pyridines, which use 1,3-dicarbonyl compounds or their equivalents as biselectrophiles that react with an amino-substituted azole, can be conceptually applied. mdpi.com The mechanism typically proceeds through an initial nucleophilic attack, followed by a condensation reaction to close the ring, and subsequent dehydration or oxidation to yield the aromatic pyridine ring. mdpi.com

Microwave-assisted synthesis from enaminonitriles and hydrazides provides another mechanistic route, involving a tandem sequence of transamidation, nucleophilic addition of the nitrogen to the nitrile group, and subsequent condensation to form the fused heterocyclic system. mdpi.com

Understanding Nucleophilic Opening and Ring Closure Pathways

The fused ring system of 1-phenyl-1H- wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine is susceptible to ring-opening reactions under certain conditions, particularly through nucleophilic attack. The triazole ring, in particular, can be opened with the loss of a nitrogen molecule. This process is often initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the triazole ring.

The mechanism for such a transformation can be seen in related 1,2,3-triazolo[1,5-a]pyridines, where reagents like bromine or strong acids can induce ring opening to yield substituted pyridines. The reaction pathway likely involves protonation or activation of the triazole ring, making it more susceptible to nucleophilic attack. This leads to the cleavage of an N-N or N-C bond, forming a transient open-chain intermediate, which can then either be trapped or undergo further reactions. wikipedia.org For instance, hydride reduction has been shown to open the pyridine ring in a triazolopyridine system, resulting in a triazolyl butadiene derivative.

These ring-opening pathways can sometimes be reversible, leading to ring-closure and the formation of either the original structure or a rearranged isomer. The balance between the ring-opened and ring-closed forms is influenced by factors such as the nature of the nucleophile, solvent, and temperature.

Rearrangement Processes, including Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization process in 1,2,3-triazole chemistry, where endocyclic and exocyclic heteroatoms exchange places. wikipedia.orgnih.gov This rearrangement is highly relevant to the 1-phenyl-1H- wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine system. The reaction typically occurs under thermal, acidic, or basic conditions. benthamscience.comnih.gov

The accepted mechanism for the Dimroth rearrangement involves a sequence of ring-opening and ring-closing steps. wikipedia.orgnih.gov

Protonation/Activation : The process can be initiated by the protonation of a nitrogen atom in the heterocyclic system. nih.gov

Ring Opening : This is followed by a hydrolytic or nucleophilic attack that leads to the cleavage of the triazole ring, forming an open-chain diazo intermediate. wikipedia.org

Conformational Change : The resulting intermediate can undergo bond rotation, allowing for a change in its spatial arrangement. wikipedia.org

Ring Closure : An intramolecular cyclization then occurs, where a different nitrogen atom attacks to form a new heterocyclic ring.

Deprotonation : The final step is deprotonation to yield the rearranged, thermodynamically more stable isomeric product. nih.gov

In the context of 1-phenyl-1H- wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine, a Dimroth rearrangement could potentially lead to the formation of an isomeric structure where the phenyl group is attached to a different nitrogen atom of the triazole ring, or where the atoms of the triazole ring itself are reconfigured. The feasibility and outcome of such a rearrangement would depend on the specific reaction conditions and the substitution pattern on the heterocyclic core. benthamscience.com

Table 1: Key Stages of the Dimroth Rearrangement Mechanism. wikipedia.orgnih.gov
StageDescription
InitiationProtonation or activation of a ring nitrogen atom, often under acidic or basic conditions.
Ring OpeningCleavage of the triazole ring, typically via nucleophilic attack, to form an open-chain intermediate (e.g., a diazo species).
IsomerizationConformational changes, such as C-C bond rotation, within the open-chain intermediate.
Ring ClosureIntramolecular nucleophilic attack to form a new heterocyclic ring.
Final Product FormationDeprotonation or tautomerization to yield the final, rearranged heterocyclic product.

Analysis of Oxidative Cyclization Mechanisms

Oxidative cyclization is a powerful and common strategy for the synthesis of fused triazole systems, including triazolopyridines. organic-chemistry.org This method typically involves the formation of the crucial N-N bond of the triazole ring in the final step through the action of an oxidizing agent. The precursor for such a reaction is often a suitably substituted hydrazone derivative of a pyridine.

The general mechanism involves the oxidation of the hydrazone. This process removes two hydrogen atoms, facilitating the formation of a new N-N bond and subsequent cyclization to create the aromatic triazole ring. A variety of oxidizing agents have been employed for this transformation in related systems.

Common oxidizing agents and their proposed roles include:

Iodobenzene Diacetate (IBD) : This hypervalent iodine reagent is known to facilitate the oxidative cyclization of pyrimidinylhydrazones, which initially form a wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidine that can then undergo rearrangement. beilstein-journals.org

N-Chlorosuccinimide (NCS) : NCS is used for the dehydrative cyclization of 2-pyridylhydrazones under mild conditions, providing an efficient route to wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines. mdpi.com

Phenyliodine bis(trifluoroacetate) (PIFA) : PIFA is another hypervalent iodine reagent that mediates intramolecular oxidative N-N bond formation in a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net

Copper Catalysts/Air : Copper-catalyzed reactions in the presence of air as the oxidant can achieve sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org

For the synthesis of 1-phenyl-1H- wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine, a plausible precursor would be a 3-amino-4-(phenylhydrazono)pyridine derivative. Treatment with an appropriate oxidizing agent would induce the cyclization and N-N bond formation to yield the final fused heterocyclic product.

Table 2: Oxidizing Agents Used in the Synthesis of Fused Triazoles. organic-chemistry.orgbeilstein-journals.orgmdpi.comresearchgate.net
Oxidizing AgentAbbreviationTypical Application
Iodobenzene DiacetateIBDOxidative cyclization of pyrimidinylhydrazones. beilstein-journals.org
N-ChlorosuccinimideNCSDehydrative cyclization of 2-pyridylhydrazones. mdpi.com
Phenyliodine bis(trifluoroacetate)PIFAIntramolecular oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgresearchgate.net
Iodine/Potassium IodideI₂/KIOxidative N-N bond formation from N-aryl amidines. organic-chemistry.org

Computational Elucidation of Reaction Transition States and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in heterocyclic chemistry. researchgate.net For a molecule like 1-phenyl-1H- wikipedia.orgnih.govbenthamscience.comtriazolo[4,5-c]pyridine, computational studies can provide deep insights into the formation and transformation pathways, complementing experimental findings.

These studies can map the entire reaction energy profile, identifying the structures of reactants, intermediates, transition states, and products. Key insights that can be gained include:

Transition State Analysis : The geometry of transition states can be calculated, revealing the precise atomic arrangements at the peak of the energy barrier. This information is critical for understanding how bonds are formed and broken during a reaction.

Activation Energies : By calculating the energy difference between reactants and transition states, the activation energy (Ea) for each step of a proposed mechanism can be determined. This helps to identify the rate-determining step and predict how changes in reaction conditions or substrate structure might affect the reaction rate.

Molecular Properties : DFT calculations can also determine various electronic properties, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. researchgate.net These properties help to explain the reactivity of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

For instance, an in-depth mechanistic study using DFT on the synthesis of a triazolopyridine provided a deeper understanding of the entire reaction manifold, offering key indications on how to optimize the process. researchgate.net Such computational approaches are invaluable for rationalizing observed outcomes, predicting the feasibility of proposed reaction pathways, and guiding the design of more efficient synthetic strategies.

Advanced Structural Characterization and Spectroscopic Studies of 1 Phenyl 1h 1 2 3 Triazolo 4,5 C Pyridine and Its Derivatives

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of the 1-phenyl-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]pyridine scaffold, this method has been instrumental in confirming molecular geometry, conformation, and the nature of non-covalent interactions that dictate the crystal packing.

X-ray crystallography studies on related structures, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, reveal detailed conformational information. In this derivative, the molecule adopts a twisted L-shape. nih.gov The central 1,2,3-triazole ring is essentially planar, while the flanking phenyl and benzyl (B1604629) groups are oriented at a significant dihedral angle to each other, measured at 70.60 (9)°. nih.gov The phenyl ring attached to the nitrogen of the triazole is nearly coplanar with the triazole ring, exhibiting a dihedral angle of 13.95 (9)°, whereas the benzyl group is oriented almost perpendicularly to it. nih.gov

Similarly, in (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, the nicotinoyloxy, phenyl, and triazole ring systems are each planar. The angle between the triazole and benzene (B151609) rings is 16.54 (11)°, indicating a near-coplanar arrangement. nih.gov Such analyses provide precise, quantitative data on the spatial orientation of the different ring systems within the molecule.

The crystal packing of triazolopyridine derivatives is often governed by a network of weak non-covalent interactions, including hydrogen bonds and π–π stacking. In the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, the structure is stabilized by intermolecular C—H⋯N and C—H⋯O hydrogen bonds. nih.gov

The crystallographic parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. For instance, a derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. mdpi.comnih.gov This determination is fundamental to solving the crystal structure.

The table below summarizes crystallographic data for a representative derivative, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₂N₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5178 (5)
b (Å)23.650 (2)
c (Å)10.287 (2)
β (°)91.841 (14)
Volume (ų)1341.8 (3)
Z4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each nucleus and their connectivity.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For triazolopyridine derivatives, aromatic protons typically appear in the downfield region of the spectrum. For example, in various 2-phenylpyridine (B120327) derivatives, the pyridine (B92270) protons resonate at chemical shifts (δ) as high as 8.7 ppm, while the phenyl protons are observed between 7.4 and 8.1 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbons in triazolopyridine systems typically resonate in the range of 110-160 ppm. mdpi.com For instance, in 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine, the carbon signals are well-resolved, allowing for unambiguous assignment. rsc.org

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic rings. The chemical shifts of nitrogen atoms are sensitive to substitution and hybridization, making ¹⁵N NMR a valuable tool for distinguishing between isomers and confirming the triazole ring structure. nih.govipb.pt Coupling constants (J-values) observed in these spectra provide through-bond connectivity information, for example, ¹JCH values help determine the hybridization of carbon atoms. rubingroup.org

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for related triazolopyridine structures.

NucleusRegionTypical Chemical Shift (δ, ppm)
¹HPyridine Ring7.0 - 8.7
Phenyl Ring7.2 - 8.2
¹³CPyridine Ring111 - 157
Phenyl Ring120 - 142
Triazole Ring~120 - 150

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is used to identify adjacent protons, which is essential for mapping out the spin systems within the pyridine and phenyl rings. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C). This is the primary method for assigning carbon resonances based on the assignments of their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This technique is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and for linking different fragments of the molecule, such as connecting the phenyl ring to the triazolopyridine core. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the relative stereochemistry and conformation of the molecule in solution by observing through-space correlations, for example, between protons on the phenyl ring and those on the pyridine ring. researchgate.net

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and spatial arrangement of 1-phenyl-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]pyridine and its derivatives. illinois.edu

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of 1-phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine and its derivatives. These techniques provide a unique molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular conformation and intermolecular interactions. mdpi.commdpi.com

The vibrational spectra of triazolopyridine systems are complex, arising from the coupled vibrations of the fused triazole and pyridine rings, as well as the phenyl substituent. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a detailed assignment of the observed vibrational modes. nih.govnih.gov

Key vibrational modes for the 1-phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold include:

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl and pyridine rings typically appear in the 3100-3000 cm⁻¹ region.

Ring Stretching Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system are observed in the 1650-1400 cm⁻¹ range. These bands are crucial for identifying the core structure. For instance, in a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, bands in this region were assigned to the coupled vibrations of the triazole and pyridine rings. nih.gov

Ring Breathing and Deformation Modes: Vibrations corresponding to the expansion and contraction (breathing) of the rings and other in-plane and out-of-plane deformations occur at lower wavenumbers.

N-N and N=N Vibrations: The triazole ring exhibits characteristic vibrations associated with its nitrogen framework, though these can be coupled with other ring modes.

Conformational studies can be aided by analyzing the low-frequency vibrational region (below 200 cm⁻¹), which is sensitive to collective molecular motions, torsions, and intermolecular interactions like hydrogen bonding. mdpi.com For example, the torsional modes involving the phenyl ring relative to the triazolopyridine core can provide information about the rotational barrier and the preferred conformation in the solid state. nih.gov

Table 1: Representative Vibrational Frequencies for Triazolopyridine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Presence of phenyl and pyridine rings
C=C / C=N Ring Stretch1650 - 1400Core heterocyclic and aromatic structure fingerprint
N-H/O-H Stretch (if present)3400 - 2700 (broad)Indicates hydrogen bonding or specific functional groups
Ring Breathing/Deformation1000 - 600Structural integrity of the fused rings
Low-Frequency Modes< 200Conformational information, intermolecular interactions

Note: The exact positions of the bands can be influenced by the nature and position of substituents on the phenyl or pyridine rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of 1-phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine and its derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), enabling the unambiguous determination of the elemental composition and molecular formula of the parent compound and its fragments. mdpi.com

In HRMS analysis, typically using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed. The high accuracy of the mass measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways, which provides valuable structural information. The fragmentation of the triazolopyridine core often involves characteristic losses of small neutral molecules. For related 5-aryl(heteroaryl)tetrazoles and other triazole derivatives, a common fragmentation pathway is the elimination of molecular nitrogen (N₂). mdpi.comresearchgate.net

For 1-phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine, the fragmentation cascade of the [M+H]⁺ ion could be proposed to involve several key steps:

Loss of N₂: The triazole ring is susceptible to fragmentation via the expulsion of a stable N₂ molecule, a characteristic fragmentation for many nitrogen-rich heterocycles. mdpi.com

Pyridine Ring Opening: Subsequent fragmentation may involve the cleavage of the pyridine ring.

Loss of HCN: The pyridine ring can fragment through the loss of a hydrogen cyanide (HCN) molecule. mdpi.com

Phenyl Cation Formation: The stable phenyl cation or related fragments derived from the substituent are often observed.

Metabolic stability studies on related triazolopyridine cores have shown that the central fused-ring system can be quite robust, with fragmentation and metabolic modification often occurring on peripheral substituents. nih.gov

Table 2: Predicted HRMS Fragmentation for 1-Phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine ([C₁₁H₈N₄ + H]⁺)

Fragment IonProposed Neutral LossSignificance
[M+H]⁺-Protonated molecular ion, confirms molecular weight
[M+H - N₂]⁺N₂ (28 Da)Characteristic fragmentation of the triazole ring
[M+H - N₂ - HCN]⁺N₂, HCN (27 Da)Indicates subsequent fragmentation of the pyridine moiety
[C₆H₅]⁺C₅H₃N₄Formation of the phenyl cation

Note: This represents a plausible fragmentation pathway. The actual observed fragments and their relative abundances can vary depending on the ionization method and collision energy.

Electronic Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic structure and photophysical properties of 1-phenyl-1H- mdpi.comresearchgate.netnih.govtriazolo[4,5-c]pyridine and its derivatives. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

The UV-Vis absorption spectrum of triazolopyridine derivatives typically displays multiple bands in the ultraviolet and visible regions, corresponding to π → π* and n → π* electronic transitions within the aromatic system. nih.gov The conjugated system, which includes the fused triazolopyridine core and the phenyl ring, gives rise to intense π → π* transitions, usually observed in the 200–400 nm range. nih.gov The presence of lone pairs on the nitrogen atoms also allows for weaker n → π* transitions.

The specific position (λmax), intensity (molar absorptivity, ε), and shape of these absorption bands are sensitive to:

Substitution: Electron-donating or electron-withdrawing groups on the phenyl ring or the pyridine moiety can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). mdpi.comresearchgate.net

Many triazolopyridine and related triazolo-heterocycle derivatives exhibit strong fluorescence, making them interesting candidates for optical materials. mdpi.comnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. nih.gov The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter for evaluating the efficiency of the emission process. researchgate.net In some cases, coordination with metal ions can lead to a quenching (disappearance) of the fluorescence. mdpi.com

Table 3: Typical Photophysical Data for Phenyl-Triazolo-Heterocycle Derivatives

ParameterTypical RangeInformation Provided
Absorption λmax (nm)250 - 400Energy of π → π* and n → π* electronic transitions
Molar Absorptivity, ε (L mol⁻¹ cm⁻¹)10,000 - 50,000Probability of the electronic transition
Emission λem (nm)350 - 550Energy of the fluorescence emission
Stokes Shift (cm⁻¹)2,000 - 10,000Energy loss between absorption and emission; related to structural relaxation in the excited state
Quantum Yield (ΦF)0.1 - 0.9Efficiency of the fluorescence process

Note: The values are illustrative and can vary significantly based on the specific molecular structure and the solvent used for the measurement.

Theoretical and Computational Chemistry Investigations of 1 Phenyl 1h 1 2 3 Triazolo 4,5 C Pyridine

Regioselectivity Prediction and Validation through Computational Methods

Further research or new computational studies would be required to generate the specific data needed to populate these fields accurately.

Due to a lack of specific computational studies on the tautomerism and isomerization of 1-phenyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-c]pyridine in the provided search results, the requested article section cannot be generated at this time.

Extensive searches for theoretical and computational chemistry investigations focusing on this particular compound did not yield specific data regarding its tautomeric forms or isomerization pathways. The available literature primarily discusses related but structurally distinct compounds, such as other isomers of triazolopyridine or different substituted triazoles. Without direct research findings on 1-phenyl-1H- researchgate.netnih.govresearchgate.nettriazolo[4,5-c]pyridine, it is not possible to provide a scientifically accurate and detailed analysis as per the user's instructions.

Derivatization Strategies and Functionalization of the 1h 1 2 3 Triazolo 4,5 C Pyridine Scaffold

Strategies for Introducing Diverse Substituents on the Phenyl Ring

The most direct method for introducing a wide array of substituents onto the phenyl ring is through the selection of appropriately substituted starting materials during the synthesis. The construction of the triazole ring often involves the reaction of a substituted phenyl azide (B81097) with a suitable pyridine (B92270) precursor. This approach allows for the incorporation of various functional groups at different positions of the phenyl ring from the outset.

For instance, derivatives such as (1-(4-Chlorophenyl)-5-methyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol and (1-(3-Chloro-4-fluorophenyl)-5-methyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol have been synthesized, demonstrating the feasibility of incorporating halogen substituents. nih.govresearchgate.net This strategy is highly versatile, as a vast number of substituted anilines are commercially available or readily synthesized, which can then be converted to the corresponding phenyl azides.

Table 1: Examples of Phenyl Ring Substituted Derivatives Synthesized from Substituted Precursors.
Substituent on Phenyl RingStarting Material ExamplePotential Functional Groups
Halogens (F, Cl, Br)4-ChloroanilineElectron-withdrawing, sites for cross-coupling
Alkyl groups (e.g., -CH3)p-ToluidineElectron-donating, sterically influencing
Alkoxy groups (e.g., -OCH3)p-AnisidineElectron-donating, hydrogen bond acceptor
Nitro groups (-NO2)4-NitroanilineStrongly electron-withdrawing, can be reduced to an amino group

Alternatively, electrophilic aromatic substitution reactions could theoretically be performed on the 1-phenyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine molecule itself. However, the triazolopyridine core is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack, making such reactions challenging. wikipedia.org

Functionalization of the Triazolo[4,5-c]pyridine Core

Modification of the bicyclic triazolo[4,5-c]pyridine core offers another avenue for structural diversification. The pyridine ring, in particular, is a common target for functionalization.

Electrophilic Substitution on the Pyridine Ring: Direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further deactivated by the fused triazole system. wikipedia.orgyoutube.com Reactions like nitration or halogenation typically require harsh conditions and may suffer from low yields and poor regioselectivity. nih.govsemanticscholar.org One strategy to overcome this is the initial conversion of the pyridine to a pyridine-N-oxide. The N-oxide is more activated towards electrophilic substitution, allowing for reactions to proceed under milder conditions, often directing substituents to the 4-position. rsc.org The N-oxide can subsequently be removed.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present. Introducing a halogen onto the pyridine core creates a handle for SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. thieme-connect.com

Ring-Opening Reactions: Under certain conditions, either the triazole or the pyridine ring can be opened. For example, some triazolopyridine isomers have been shown to undergo ring-opening of the triazole ring with reagents like bromine or selenium dioxide. Hydride reduction has been reported to open the six-membered pyridine ring in a related system. These reactions fundamentally alter the scaffold, leading to highly functionalized pyridine or triazole derivatives.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This is a powerful strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.

For the 1-phenyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine scaffold, the Minisci reaction is a particularly relevant LSF technique. unimi.it The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle, such as pyridine. rsc.org Protonation of the pyridine nitrogen makes the ring more susceptible to radical attack, typically at the C2 and C4 positions. unimi.it Recent advancements using photoredox catalysis have expanded the scope of the Minisci reaction, allowing for the introduction of a wide variety of alkyl and acyl groups under mild conditions. rsc.org This method could be applied to directly functionalize the pyridine portion of the triazolopyridine core, providing a direct route to C-H functionalized derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation and Scaffold Extension

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and extending molecular scaffolds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used. nih.gov

To apply this to the 1-phenyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine system, a halogenated precursor is required. A bromo- or iodo-substituted triazolopyridine would be an ideal substrate. semanticscholar.orgresearchgate.net For example, a 7-(4-bromophenyl)- unimi.itrsc.orgtriazolo[1,5-a]pyridine derivative has been successfully coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to afford the corresponding biaryl product in high yield. mdpi.com This demonstrates the feasibility of using Suzuki coupling for scaffold extension. rsc.orgrsc.org

The general strategy would involve:

Halogenation: Synthesis of a halogenated (e.g., bromo) 1-phenyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine. This could be achieved either by starting with a halogenated pyridine precursor or by direct halogenation of the heterocyclic core. semanticscholar.org

Suzuki-Miyaura Coupling: Reaction of the halogenated scaffold with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Table 2: Potential Suzuki-Miyaura Coupling Reactions for Scaffold Extension.
Halogenated SubstrateBoronic Acid PartnerCatalyst/Conditions (Typical)Product Type
Bromo-triazolopyridinePhenylboronic acidPd(PPh3)4, base (e.g., K2CO3)Aryl-substituted triazolopyridine
Bromo-triazolopyridineVinylboronic acidPdCl2(dppf), baseVinyl-substituted triazolopyridine
Bromo-triazolopyridineThiophene-2-boronic acidPd(OAc)2, ligand (e.g., SPhos)Heteroaryl-substituted triazolopyridine

Development of Polyfunctionalized Derivatives

The creation of polyfunctionalized derivatives involves combining the strategies outlined in the previous sections. By strategically planning the synthetic route, multiple functional groups can be installed on both the phenyl ring and the triazolopyridine core.

A synthetic approach could involve:

Starting with a substituted phenyl azide (from section 6.1) to build the initial substituted scaffold. For example, using a 4-bromophenyl azide would yield 1-(4-bromophenyl)-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine. ontosight.ai

Performing a late-stage functionalization, such as a Minisci reaction (from section 6.3), to add an alkyl group to the pyridine ring.

Utilizing the bromo group on the phenyl ring for a Suzuki-Miyaura cross-coupling reaction (from section 6.4) to introduce a new aryl group.

This stepwise approach allows for the controlled and systematic development of complex, polyfunctionalized molecules. Research on related fused heterocyclic systems has demonstrated the synthesis of molecules with multiple, diverse substituents, highlighting the potential for creating a rich library of compounds based on the 1-phenyl-1H- unimi.itrsc.orgrsc.orgtriazolo[4,5-c]pyridine scaffold. researchgate.net

Applications and Research Perspectives in Advanced Chemical Disciplines

Utilization as a Versatile Building Block in Complex Organic Synthesis

The 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine core and its related 1-phenyl-1,2,3-triazole substructures are highly valued as building blocks in the synthesis of complex organic molecules. The 1,2,3-triazole ring itself is a privileged motif, known for its chemical stability and its ability to act as a bioisostere for amide, ester, and other heterocyclic groups. nih.gov This stability makes it an ideal and robust linker for connecting different molecular fragments, a strategy often employed in the creation of hybrid molecules with tailored properties. nih.govuran.ua

The synthesis of derivatives often leverages well-established protocols. For instance, the core triazole structure can be formed through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". uran.ua This efficiency allows for the straightforward incorporation of the 1-phenyl-1,2,3-triazole unit into larger, more complex architectures, such as 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives, which have been prepared in good to excellent yields under mild conditions. researchgate.net The triazole moiety's resistance to hydrolysis, oxidation, and reduction ensures that it remains intact throughout multi-step synthetic sequences, solidifying its role as a reliable component in modern organic synthesis. ijpca.org

Integration into Supramolecular Chemistry Architectures and Crystal Engineering

The structural characteristics of the 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine scaffold make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. The fused heterocyclic system is largely planar, which facilitates predictable packing in the solid state through non-covalent interactions. nih.gov

Crystal structure analyses of related compounds reveal the importance of these interactions in building higher-order structures. Key intermolecular forces include hydrogen bonds (such as C-H···N and C-H···O) and aromatic π–π stacking interactions. nih.gov For example, in the crystal structure of a derivative, the dihedral angle between the triazole and benzene (B151609) rings was found to be 16.54 (11)°, indicating a nearly coplanar arrangement that promotes stacking. nih.gov These specific, directional interactions are fundamental to crystal engineering, allowing for the rational design of solid-state materials with desired topologies and properties. The ability of the pyridine (B92270) and triazole nitrogen atoms to act as hydrogen bond acceptors is crucial for forming extended networks, such as chains and sheets, within the crystal lattice. nih.govresearchgate.net

**7.3. Applications in Advanced Materials Science

The unique electronic and photophysical properties of the 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine scaffold have led to its exploration in several areas of materials science.

The 2H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine core, an isomer of the title compound, has been successfully incorporated as a key component in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic sensitizers for high-performance dye-sensitized solar cells (DSSCs). nih.govnih.gov In this molecular architecture, the triazolopyridine unit functions as an auxiliary electron acceptor. nih.govresearchgate.net

Research has demonstrated that using this moiety as a central linker can lead to a significant improvement in power conversion efficiencies, in some cases by nearly an order of magnitude compared to related structures. nih.govresearchgate.net This enhancement is attributed to the alleviation of charge trapping issues. nih.gov DSSCs fabricated with these novel dyes have achieved notable performance metrics, underscoring the potential of this heterocyclic system in renewable energy technologies. nih.gov

Dye Configuration Central Linker Power Conversion Efficiency (PCE) PCE with CDCA Reference
PTN1/NPT1D-A-π-A2H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine6.05%6.76% nih.gov
PT2D-A-π-A nih.govnih.govnih.govthiadiazolo[3,4-c]pyridine-6.11% fao.org
Upon addition of the coadsorbent chenodeoxycholic acid (CDCA).

The 1,2,3-triazole ring is a widely used component in the design of chemosensors, which are synthetic compounds that signal the presence of specific analytes through detectable changes in properties like color or fluorescence. sci-hub.seresearchgate.net The nitrogen atoms within the triazole ring provide excellent coordination sites for analytes, particularly metal ions. sci-hub.se

The 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine scaffold combines the binding capability of the triazole with the inherent photophysical properties of the fused aromatic system. This makes it a promising platform for developing "turn-on" or "turn-off" fluorescent probes. sci-hub.se By functionalizing the core structure with appropriate recognition units, this scaffold could be engineered to selectively detect a wide range of analytes with high sensitivity, positioning it as a valuable tool for analytical applications in environmental monitoring and biological imaging. researchgate.net

The multiple nitrogen atoms within the 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine structure make it an effective ligand for coordinating with metal ions. nih.gov Related triazolopyrimidine and triazolopyridine systems have demonstrated great versatility as building blocks for constructing coordination polymers, metal-organic frameworks (MOFs), and discrete metallosupramolecular assemblies. mdpi.com

The specific arrangement of nitrogen donors can allow for various coordination modes, including monodentate, bidentate, or bridging, leading to the formation of diverse and complex architectures. mdpi.com The interaction between metal ions and such ligands can yield materials with interesting and useful properties, including tailored magnetism, luminescence, and biological activity. mdpi.com The inherent rigidity and defined geometry of the 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine scaffold make it a predictable and programmable component for the bottom-up synthesis of advanced functional materials.

General Principles for Scaffold Design in Chemical Innovation and Lead Optimization

In medicinal chemistry and drug discovery, the 1-phenyl-1H- nih.govnih.govfao.orgtriazolo[4,5-c]pyridine scaffold represents a "privileged" structure. The triazole core is a key pharmacophore in many therapeutic agents, and its fusion with a pyridine ring offers a novel chemical space for designing new drugs. nih.govijpca.org

One of the key principles in its application is its role as a bioisostere, where it can mimic the steric and electronic properties of other functional groups to enhance biological activity or improve pharmacokinetic profiles. nih.gov The scaffold serves as a rigid framework to which various functional groups can be attached, allowing for systematic exploration of structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve regioselectivity in the preparation of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives?

  • Methodological Answer : The core triazolo[4,5-c]pyridine scaffold is synthesized via diazotization of pyridine-3,4-diamine with NaNO₂ under acidic conditions, followed by cyclization. Regioselectivity in subsequent substitutions (e.g., with chloroacetonitrile) is influenced by reaction solvents (e.g., DMF) and catalysts (e.g., triethylamine), yielding mixtures of regioisomers. Ratios can be controlled by adjusting reaction time and temperature .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, the ¹H-NMR spectrum of 3H-[1,2,3]triazolo[4,5-c]pyridine (a precursor) shows distinct aromatic protons at δ 9.47 (s, 1H, CH-4), 8.47 (d, CH-7), and 7.88 (d, CH-6). ¹³C-NMR and GC/MS further confirm molecular weight and purity .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Methodological Answer : The compound is explored as a scaffold for GPR119 agonists (targeting diabetes) and P2X7 receptor antagonists (for neuroinflammatory diseases). Key steps include optimizing substituents to enhance binding affinity and pharmacokinetic properties, such as brain-plasma ratios, assessed via in vivo mouse models .

Advanced Research Questions

Q. How can researchers address poor aqueous solubility in this compound derivatives during drug development?

  • Methodological Answer : Solubility is improved by modifying substituents on the phenyl group and piperidine N-capping. For example, replacing bulky groups with hydrophilic spacers increased solubility from 0.71 μM to 15.9 μM (pH 6.8). Computational tools like LogP predictions guide rational design .
DerivativeAqueous Solubility (μM, pH 6.8)Key Modification
4b0.71Unoptimized
32o15.9Hydrophilic spacer + polar capping group

Q. What strategies resolve contradictory data in biological activity across structural analogs?

  • Methodological Answer : Molecular docking and tubulin-binding assays clarify structure-activity relationships (SAR). For instance, electron-withdrawing groups on the phenyl ring reduce antiproliferative activity in microtubule-targeting agents, while unsubstituted triazolo[4,5-c]pyridine scaffolds retain potency. Dose-response curves and in vitro cytotoxicity assays (e.g., IC₅₀ comparisons) validate hypotheses .

Q. How are computational methods integrated into the design of triazolo[4,5-c]pyridine-based dyes for solar cells?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and electron injection efficiency. For example, 2H-[1,2,3]triazolo[4,5-c]pyridine acts as an auxiliary acceptor in D-A-π-A dyes, with Mulliken charge analysis correlating with photovoltaic performance (e.g., 7.92% efficiency in NPT5 dye). Transient absorption spectroscopy validates electron-transfer kinetics .

Q. What experimental approaches validate regiochemical outcomes in cycloaddition reactions for triazolo[4,5-c]pyridine synthesis?

  • Methodological Answer : X-ray crystallography definitively assigns regioisomers. For example, 1,3-dipolar cycloaddition of pyridynes with azides yields 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as single regioisomers. Reaction conditions (e.g., Cu catalysis) and azide electronic properties are optimized to suppress side products .

Data Contradiction Analysis

Q. Why do some triazolo[4,5-c]pyridine derivatives show divergent activity in enzyme inhibition assays?

  • Methodological Answer : Enzymatic selectivity assays (e.g., kinase panels) and co-crystal structures reveal off-target interactions. For instance, steric clashes with ATP-binding pockets in non-target kinases explain reduced specificity. Competitive binding studies using fluorescent probes (e.g., FP-TAMRA) quantify inhibition constants (Kᵢ) to prioritize lead compounds .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis of triazolo[4,5-c]pyridine intermediates?

  • Methodological Answer : Strict control of diazotization temperature (0–5°C) and stoichiometric ratios (NaNO₂:amine = 1.1:1) prevents byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Purification by flash chromatography (gradient elution) ensures >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.